Home > Products > Screening Compounds P112656 > Urotensin II , human
Urotensin II , human -

Urotensin II , human

Catalog Number: EVT-8394395
CAS Number:
Molecular Formula: C64H85N13O18S2
Molecular Weight: 1388.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Urotensin II is classified as a peptide ligand and belongs to a group of vasoactive peptides. It acts primarily through the urotensin II receptor, which is a G-protein-coupled receptor known as GPR14 or UT receptor. This receptor is widely distributed across various tissues, including the cardiovascular system, kidneys, and central nervous system . Urotensin II's involvement in numerous biological systems makes it a potential target for therapeutic interventions related to cardiovascular diseases and other conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Urotensin II can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The SPPS method allows for the precise assembly of amino acids into the desired sequence, facilitating the creation of cyclic peptides that mimic the natural structure of Urotensin II. The cyclic form is essential for its biological activity, as it enhances receptor binding affinity and stability .

In laboratory settings, researchers can also utilize synthetic analogs to explore structure-activity relationships (SAR) and develop more potent or selective ligands for the urotensin II receptor. These analogs can provide insights into the pharmacological properties of Urotensin II and its interactions with various biological systems .

Molecular Structure Analysis

Structure and Data

The molecular structure of Urotensin II is characterized by its cyclic undecapeptide configuration, specifically H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH. The cyclic nature arises from disulfide bonds between cysteine residues, creating a stable conformation crucial for its interaction with the urotensin II receptor .

Key structural features include:

  • Length: 11 amino acids
  • Cyclic Core: c[Cys-Phe-Trp-Lys-Tyr-Cys]
  • Bioactive Domain: The C-terminal region is conserved across species, indicating its importance for biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Urotensin II primarily functions through receptor-mediated mechanisms that involve several biochemical pathways. Upon binding to the urotensin II receptor, it activates intracellular signaling cascades that lead to increased intracellular calcium levels. This calcium mobilization results in smooth muscle contraction and vasoconstriction .

Additionally, Urotensin II has been shown to influence various cellular processes such as:

  • Cell Proliferation: It promotes proliferation in certain cell types.
  • Vasodilation: In some contexts, it can induce vasodilatory effects through nitric oxide release.
  • Fibrosis: It contributes to fibrotic processes in cardiac tissues .
Mechanism of Action

Process and Data

The mechanism of action of Urotensin II involves its binding to the urotensin II receptor (UT), which activates G-proteins leading to downstream signaling events. This process includes:

  1. G-protein Activation: Binding induces a conformational change in the receptor.
  2. Calcium Mobilization: Activation of phospholipase C (PLC) increases inositol trisphosphate (IP3) levels, promoting calcium release from intracellular stores.
  3. Vasoconstriction: Elevated calcium levels cause contraction of vascular smooth muscle cells, resulting in increased peripheral resistance and blood pressure .

Urotensin II also modulates other pathways, such as those involving endothelial nitric oxide synthase (eNOS), which can lead to vasodilatory responses under specific conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Urotensin II exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.

These properties contribute to its functionality as a bioactive molecule within various physiological contexts .

Applications

Scientific Uses

Urotensin II has significant implications in both research and clinical settings:

  • Cardiovascular Research: Its role as a potent vasoconstrictor makes it a target for studying hypertension and heart failure.
  • Drug Development: Understanding its mechanism has led to the exploration of urotensin II receptor antagonists as potential therapeutic agents for cardiovascular diseases.
  • Pathophysiology Studies: Investigating its involvement in inflammatory processes aids in understanding conditions like renal dysfunction and diabetes .
Molecular Biology and Genetic Regulation

Genomic Organization of the UTS2 Gene in Homo sapiens

The UTS2 gene, encoding prepro-urotensin II in humans, resides on the short arm of chromosome 1 (1p36.23). This genomic locus spans approximately 65.6 kilobases (GRCh38.p14 assembly) from position 7,847,612 to 7,913,249 on the complementary strand of chromosome 1 [1] [2]. The gene exhibits a six-exon structure, with exon boundaries precisely conserved across mammalian species. The protein-coding sequence initiates within exon 2 and terminates in exon 6, with the biologically active urotensin II peptide sequence encoded entirely within the terminal exon [1].

Annotation releases (RS202408) confirm the gene's stability across genome assemblies, with identical positioning in both GRCh38.p14 and T2T-CHM13v2.0 assemblies. The 5' untranslated region (UTR) contains potential regulatory elements, including a TATA-less promoter with multiple transcription start sites and several putative binding sites for transcription factors implicated in neural and endocrine expression (e.g., SP1, AP-2, and CREB) [2]. Comparative genomic analysis reveals high syntenic conservation of the 1p36 locus across placental mammals, underscoring the gene's essential physiological functions.

Table 1: Genomic Organization of Human UTS2 Gene

FeatureChromosomal Position (GRCh38.p14)Size (bp)Functional Significance
Gene Locus1p36.2365,637Disease-associated polymorphisms mapped here
Exon Count6-Coding sequence spans exons 2-6
Exon 1Non-codingVariable5' UTR, regulatory elements
Exon 6Coding1,128Encodes mature urotensin II peptide
Promoter RegionUpstream of exon 1~1,500Contains neural-enriched TF binding sites

Transcriptional Regulation and Splice Variants of Prepro-Urotensin II

Transcriptional regulation of UTS2 yields two principal mRNA isoforms through alternative splicing: NM021995.2 (transcript variant 1) and NM006786.4 (transcript variant 2). These variants produce distinct preproprotein isoforms: isoform a (139 amino acids; NP068835.1) and isoform b (124 amino acids; NP006777.1) [1] [2] [7]. The isoforms differ exclusively in their N-terminal signal peptide regions due to alternative splicing of 5' exons, while sharing identical sequences encoding the mature urotensin II peptide and C-terminal domains [2].

The promoter region contains evolutionarily conserved response elements for hypoxia-inducible factors (HIF-1α), inflammatory mediators (NF-κB), and steroid hormones (GRE), providing mechanisms for contextual gene regulation. In pathological states like atherosclerosis and pulmonary hypertension, elevated UTS2 transcription correlates with increased activity of these transcription factors [6] [7]. Expression analysis demonstrates predominant transcription within the central nervous system, particularly in brainstem motor nuclei and spinal cord ventral horn neurons, with lower expression detected in cardiovascular tissues, kidneys, and endocrine organs under specific physiological conditions [1] [9].

Table 2: UTS2 Transcript Variants and Protein Isoforms

TranscriptProtein IsoformLength (aa)Distinctive FeatureMature UII Sequence
NM_021995.2Isoform a139Extended N-terminal signal peptideIdentical
NM_006786.4Isoform b124Shorter N-terminusIdentical

Post-Translational Processing and Maturation of Urotensin II

Prepro-urotensin II undergoes proteolytic maturation to generate the biologically active peptide. This process begins with signal peptide cleavage, followed by endoproteolytic processing at specific sites. Biochemical studies in teleost models first identified monobasic (Arg) and tribasic (KKR) cleavage motifs as essential for processing [3]. Human prepro-urotensin II contains conserved KKRR tetrabasic residues flanking the mature peptide sequence, serving as recognition sites for prohormone convertases (PC1/3 and PC2) within secretory vesicles [3] [7].

The critical processing event liberates the 11-amino acid mature urotensin II (Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val) from its precursor. This sequence contains an invariant cyclic hexapeptide core (CFWKYC) stabilized by a disulfide bridge between Cys⁵ and Cys¹⁰, essential for biological activity [3] [8]. Enzymology research indicates that carboxypeptidase E subsequently trims basic residue extensions, while glutaminyl cyclase may modify the N-terminal glutamate in some tissue contexts [3]. Mass spectrometry of human tissue extracts confirms the predominant form circulates as the disulfide-cyclized undecapeptide, though minor quantities of longer intermediates (e.g., UII(2-11), UII(3-11)) have been detected in neural tissues [3] [8].

Table 3: Proteolytic Processing Stages of Human Urotensin II

Processing StageEnzyme(s) InvolvedCleavage SiteProduct
Signal Peptide RemovalSignal peptidaseAla²⁴↓Asp²⁵ (Iso a)Pro-urotensin II
Endoproteolytic CleavageProhormone convertases PC1/3Lys¹²⁹↓Lys¹³⁰↓Arg¹³¹UII-Gly-Lys-Arg (precursor extend)
Arg¹³²↓Glu¹³³Mature UII(1-11)
C-terminal TrimmingCarboxypeptidase EArg¹³² removalUII(1-11) with C-terminal Val
Disulfide Bond FormationProtein disulfide isomeraseCys⁵-Cys¹⁰ cyclizationBiologically active cyclic structure

Evolutionary Conservation of Urotensin II Across Vertebrate Lineages

The urotensin II system represents an exceptionally conserved neuropeptide pathway tracing back over 500 million years of vertebrate evolution. Sequence alignment reveals absolute conservation of the cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys) from agnathans (lamprey) to mammals, indicating intense selective pressure on this functional domain [1] [4] [9]. Genomic analyses demonstrate that the UTS2 gene arose through two rounds of whole-genome duplication early in vertebrate evolution, with subsequent lineage-specific diversification [4] [10].

Teleost fishes express two paralogs: urotensin II proper and urotensin II-related peptide (URP), with zebrafish exhibiting two URP subtypes (URP1 and URP2) expressed in spinal cerebrospinal fluid-contacting neurons [4] [10]. In contrast, tetrapods retained URP but lost URP1/2 orthologs. The human genome contains only the UTS2 gene encoding urotensin II and the separate URP gene on chromosome 3q29 [4] [8]. Functional studies show cross-species activity (e.g., fish UII activates human receptors), confirming conservation of the receptor-ligand interface despite sequence divergence in the N-terminal regions [5] [9].

Molecular clock analysis dates the origin of the urotensin system to the Cambrian period, with the lamprey UII sequence (GTNCFWKYC) sharing 82% identity with human UII. This extraordinary conservation across vertebrates—coupled with its roles in osmotic regulation in fish and cardiovascular/renal functions in mammals—suggests urotensin II represents an ancient body fluid regulator that has been co-opted into diverse physiological systems during vertebrate evolution [9] [10].

Evolutionary Timeline of Urotensin II Family

  • Early Vertebrates (500 MYA): Origin of ancestral UTS gene before agnathan-gnathostome divergence
  • Teleost-Specific Expansion (320 MYA): Genome duplication produced UTS2, URP1, and URP2 in actinopterygians
  • Tetrapod Evolution (360 MYA): Retention of UTS2 and URP with loss of URP1/2 in terrestrial vertebrates
  • Primate Conservation (60 MYA): Stabilization of human UTS2 sequence identical to modern form

Properties

Product Name

Urotensin II , human

IUPAC Name

4-amino-5-[[1-[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-[(1-carboxy-2-methylpropyl)carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C64H85N13O18S2

Molecular Weight

1388.6 g/mol

InChI

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)

InChI Key

HFNHAPQMXICKCF-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.